molecular formula C10H21NO2 B13650144 2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol

2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol

Cat. No.: B13650144
M. Wt: 187.28 g/mol
InChI Key: ULICRSZDRMQPSH-UHFFFAOYSA-N
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Description

2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol is an organic compound with a complex structure that includes a cyclobutyl ring, an aminomethyl group, and a methoxybutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the aminomethyl group and the methoxybutanol moiety. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: A compound with a similar aminomethyl group but different structural features.

    Cyclobutyl methanol: Shares the cyclobutyl ring but lacks the aminomethyl and methoxybutanol moieties.

Uniqueness

2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]-4-methoxybutan-2-ol

InChI

InChI=1S/C10H21NO2/c1-9(12,6-7-13-2)10(8-11)4-3-5-10/h12H,3-8,11H2,1-2H3

InChI Key

ULICRSZDRMQPSH-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)(C1(CCC1)CN)O

Origin of Product

United States

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